Evans Blue tetrasodium salt

Lymphatic Mapping Surgical Oncology Diagnostic Imaging

Substituting Evans Blue with other anionic dyes alters albumin binding stoichiometry and eliminates specific iGluR antagonism, risking failed vascular permeability or neuroscience assays. This tetrasulfonated bis-azo dye (MW 960.82) solves two experimental needs: - **BBB disruption quantitation**: Dye-albumin complex (~68.5 kDa) extravasates only upon barrier compromise; validated spectrophotometric tissue extraction protocols - **Dual pharmacological activity**: AMPA receptor IC50 = 220 nM; kainate receptor IC50 = 150 nM - unique among blue tracers - **Sentinel node mapping**: 59% lower dose vs Patent blue VF due to 14.5-fold higher protein binding

Molecular Formula C34H28N6O14S4
Molecular Weight 872.9 g/mol
Cat. No. B10784914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvans Blue tetrasodium salt
Molecular FormulaC34H28N6O14S4
Molecular Weight872.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N=NC2=C(C3=C(C=C2)C(=CC(=C3N)S(=O)(=O)O)S(=O)(=O)O)O)C4=C(C=C(C=C4)N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)O)S(=O)(=O)O)O)C
InChIInChI=1S/C34H28N6O14S4/c1-15-11-17(37-39-23-9-7-21-25(55(43,44)45)13-27(57(49,50)51)31(35)29(21)33(23)41)3-5-19(15)20-6-4-18(12-16(20)2)38-40-24-10-8-22-26(56(46,47)48)14-28(58(52,53)54)32(36)30(22)34(24)42/h3-14,41-42H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)
InChIKeyCQZNCNHDIIREQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Evans Blue Tetrasodium Salt for Research and Industrial Applications: A Procurement-Focused Product Guide


Evans Blue tetrasodium salt (CAS 314-13-6), also known as Direct Blue 53 or T-1824, is a high-molecular-weight (960.82 g/mol) tetrasulfonated bis-azo dye . This water-soluble compound exhibits a very high affinity for serum albumin, a property foundational to its classical use as a blood volume tracer and for quantifying vascular permeability in vivo [1]. Beyond its function as a vital dye, Evans Blue is also a potent pharmacological agent, acting as an inhibitor of excitatory amino acid transporters (EAATs) and an antagonist of specific ionotropic glutamate receptors (iGluRs) .

Vascular permeability and BBB tracer workflow
Sentinel lymph node mapping with high protein binding
iGluR antagonist research tool compound

Why Evans Blue Tetrasodium Salt Cannot Be Simply Substituted with Other Blue Dyes or Albumin Binders


The interchange of Evans Blue tetrasodium salt with other anionic dyes or albumin-binding moieties is a significant scientific and procurement risk due to substantial differences in molecular properties that directly impact experimental outcomes. Substitution can lead to erroneous data or failed experiments because the molecular weight, number of sulfonic acid groups, and specific structural architecture of Evans Blue dictate its unique binding stoichiometry and mechanism to albumin, a key determinant of its function as a vascular tracer [1]. Furthermore, its pharmacological activity profile as an iGluR antagonist is unique and not shared by other common blue dyes, meaning a substitution could unintentionally alter a biological system [2]. The evidence below quantifies these critical differentiators.

Albumin binding mechanism
Forms supramolecular complexes, unlike monomeric binding of Trypan blue; may alter tracer behavior.
iGluR antagonism specificity
Evans blue uniquely inhibits AMPA/kainate receptors; other common blue dyes lack this activity.
Plasma protein binding efficiency
Reported binding substantially higher than Patent Blue VF; substitution may alter lymphatic mapping outcomes.

Quantitative Differentiation of Evans Blue Tetrasodium Salt: A Procurement Evidence Guide


Superior Plasma Protein Binding Versus Patent Blue VF for Sentinel Lymph Node Mapping

Evans blue demonstrates significantly higher binding to plasma proteins compared to Patent blue VF, a direct alternative used for sentinel lymph node biopsy. In a comparative study, the percentage of dye bound to plasma proteins was 68.1 ± 3.5% for Evans blue, compared to only 4.7 ± 1.2% for Patent blue VF [1]. This large difference in protein binding translates directly to a higher staining content in lymph nodes (85% for Evans blue vs. 50% for Patent blue), which means that a 59% lower dose of Evans blue could potentially achieve the same visual identification as Patent blue [1].

Plasma protein binding
Head-to-head
68.1% vs 4.7% (14.5-fold)
Supports lymph node tracer efficiency assessment
59% lower dose may achieve equivalent staining context
Lymphatic Mapping Surgical Oncology Diagnostic Imaging

Distinct Supramolecular Albumin Binding Mechanism Versus Trypan Blue for Vascular Permeability Studies

While both Evans blue and Trypan blue are tetrasulfonated dyes used in vascular permeability assays, their mechanism of interaction with albumin is fundamentally different. Evans blue, due to its self-assembling planar molecular architecture, forms polymolecular supramolecular complexes with albumin, binding at a stoichiometry exceeding the number of discrete binding sites [1]. In contrast, Trypan blue lacks this self-assembling property and binds to albumin as single molecules [1]. This mechanistic difference is supported by the observed increase in the hydrodynamic radius of albumin upon complexation with Evans blue, a phenomenon not seen with non-assembling dyes like Trypan blue [1].

Albumin binding mode
Head-to-head
Supramolecular complex vs monomeric
Supports functional distinction in vascular leak
Based on hydrodynamic radius and binding assays
Vascular Biology Inflammation Drug Delivery

Quantified Inhibition of Glutamate Receptors as a Differentiating Pharmacological Property

A key differentiator for Evans blue tetrasodium salt is its potent and well-characterized pharmacological activity as an antagonist of ionotropic glutamate receptors. In whole-cell patch clamp recordings from transfected HEK293 cells, Evans blue potently inhibits glutamate-evoked currents with IC50 values of 220 nM for the AMPA-type receptor GluR1 and 150 nM for the kainate-type receptor GluR6 [1]. This activity is specific to Evans blue among common vital dyes, making it a valuable pharmacological tool. In contrast, other blue dyes like Trypan blue and Chicago sky blue have not been shown to possess this specific, high-affinity activity at iGluRs.

iGluR inhibition IC50
Class-level
GluR1 220 nM, GluR6 150 nM
iGluR antagonist tool compound context
Specific to Evans blue; other dyes lack reported activity
Neuroscience Electrophysiology Drug Discovery

Optimal Application Scenarios for Evans Blue Tetrasodium Salt Based on Proven Differentiation


Quantitative Assessment of Blood-Brain Barrier (BBB) Integrity in Preclinical Models

Evans blue tetrasodium salt is the gold-standard tracer for quantifying BBB disruption in rodent models of neurological disease. Its high-affinity, near-quantitative binding to serum albumin creates a macromolecular complex (approx. 68.5 kDa) that is physiologically confined to the vasculature under normal conditions [1]. Upon BBB compromise, the dye-albumin complex extravasates into the CNS parenchyma, where it can be extracted and quantified spectrophotometrically, providing a direct, semi-quantitative measure of vascular leak. This application is uniquely enabled by Evans blue's specific albumin-binding property and its well-established, tissue-specific extraction and quantification protocols.

Sentinel Lymph Node Mapping and Biopsy in Surgical and Veterinary Oncology

For sentinel lymph node biopsy procedures, Evans blue offers a distinct advantage over alternatives like Patent blue VF. Its 14.5-fold higher plasma protein binding directly translates to a higher staining content in target lymph nodes [2]. This superior binding efficiency means that a 59% lower dose of Evans blue may be required to achieve the same visual identification, potentially reducing the risk of dose-dependent adverse effects or tissue staining artifacts. This makes Evans blue a more economical and potentially safer choice for high-throughput or large-animal surgical applications.

Neuroscience Research Requiring Concurrent Vascular Tracer and Glutamate Receptor Antagonism

In specific neuroscience applications, Evans blue can serve a dual purpose, acting as both a visual tracer of vascular integrity and a pharmacological tool to modulate excitatory neurotransmission. Its potent inhibition of AMPA and kainate receptors (IC50 = 220 nM and 150 nM, respectively) [3] allows researchers to simultaneously monitor vascular leak and suppress specific glutamate signaling pathways in ex vivo brain slice preparations or in vivo models. This multifunctionality is a unique advantage over other vascular tracers like FITC-dextran, which lack any direct pharmacological activity.

Validation and Optimization of Albumin-Binding Moieties in Radiopharmaceutical Development

In the field of radiopharmaceutical development, Evans blue serves as a benchmark albumin-binding moiety (ABM) for improving the pharmacokinetic profile of imaging and therapeutic peptides. Its performance as an ABM, when conjugated to a targeting peptide, is directly compared against alternatives like the 4-(p-iodophenyl)butyryl (IP) moiety [4]. While studies show IP may offer advantages in specific contexts like PET imaging, Evans blue remains a critical reference compound. Its well-characterized binding, predictable in vivo behavior, and commercial availability in a reactive form for bioconjugation make it the preferred starting point for developing and validating new albumin-targeting strategies.

Application
Selection Property
Validation Focus
BBB disruption quantification
High albumin binding capacity
Spectrophotometric extravasation assay
Sentinel lymph node mapping
High plasma protein binding
Lymph node staining efficiency
Concurrent tracer/iGluR antagonist
Dual functionality (tracer + iGluR inhibition)
Combined vascular leak and electrophysiology endpoints
Albumin-binding moiety reference
Well-characterized binding and reactive form
Comparative PK and biodistribution studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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